3-Formyl-4-methylphenylboronic acid
Overview
Description
Synthesis Analysis
Boronic acids can be synthesized through several methods, including reaction of organometallic compounds with borate esters, direct reaction of boron trichloride with alcohols, and hydroboration of alkynes .Molecular Structure Analysis
The boron atom in boronic acids is typically sp2 hybridized, forming a trigonal planar geometry around the boron. The empty p-orbital can accept electrons from a Lewis base or transition metal complex, making boronic acids useful in various chemical reactions .Chemical Reactions Analysis
Boronic acids are most notably used in the Suzuki-Miyaura cross-coupling reaction, which is a type of palladium-catalyzed carbon-carbon bond-forming reaction. They can also participate in other reactions such as direct arylation, Tsuji–Trost allylation, and metathesis .Physical And Chemical Properties Analysis
Boronic acids are typically solid at room temperature and are generally stable in the presence of water. They can form reversible covalent complexes with diols and other Lewis bases .Scientific Research Applications
Organic Synthesis
The presence of the boronic acid group suggests that 3-Formyl-4-methylphenylboronic acid could be a useful building block for organic synthesis. It can be used as a starting material in various organic synthesis reactions .
Preparation of Active Compounds
Formylphenylboronic acids, including 3-Formyl-4-methylphenylboronic acid, are important intermediates in the synthesis of active compounds in pharmaceutical industries . They are highly effective and important for enzyme stabilizers, inhibitors, and bactericides .
4. Inhibitors of Serine Protease and Kinase Enzymes In medicine, phenyl boronic acids are used as inhibitors of serine protease and kinase enzymes which increase the growth, progression, and metastasis of tumor cells .
Boron Neutron Capture Therapy
The boron compounds, including 3-Formyl-4-methylphenylboronic acid, are also used in boron neutron capture therapy of tumors .
Molecular Docking Studies
Molecular docking studies of 3-Formyl-4-methylphenylboronic acid have been performed with anti-apoptotic proteins . This suggests potential applications in the field of drug discovery and development .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3-formyl-4-methylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO3/c1-6-2-3-8(9(11)12)4-7(6)5-10/h2-5,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPDMPNTUUASKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)C=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673886 | |
Record name | (3-Formyl-4-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Formyl-4-methylphenylboronic acid | |
CAS RN |
1106869-99-1 | |
Record name | (3-Formyl-4-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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